4-(3-Fluorophenyl)-6-methylpyridin-2-amine
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Overview
Description
4-(3-Fluorophenyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-methylpyridin-2-amine typically involves the reaction of 3-fluoroaniline with 2,6-dimethylpyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)-2,6-dimethylpyridine
- 4-(3-Fluorophenyl)-pyridine
- 4-(3-Fluorophenyl)-6-chloropyridin-2-amine
Uniqueness
4-(3-Fluorophenyl)-6-methylpyridin-2-amine is unique due to the presence of both the fluorophenyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11FN2 |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-5-10(7-12(14)15-8)9-3-2-4-11(13)6-9/h2-7H,1H3,(H2,14,15) |
InChI Key |
SCMKNVHGDMEFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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